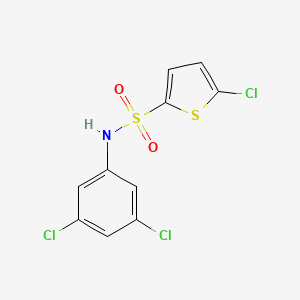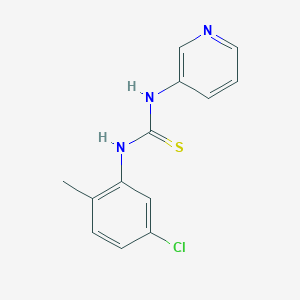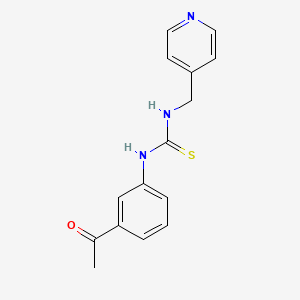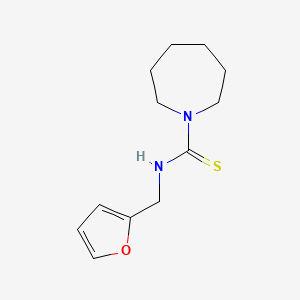![molecular formula C19H23NO4S B4286530 methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate](/img/structure/B4286530.png)
methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate
Overview
Description
Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further connected to a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate typically involves the following steps:
Nitration: The starting material, 4-tert-butylbenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The amino group is then reacted with a sulfonyl chloride, such as 4-tert-butylbenzenesulfonyl chloride, to form the sulfonamide.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aromatic ring.
Reduction: The sulfonyl group can be reduced under specific conditions to yield the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products:
Oxidation: The major product is often the corresponding carboxylic acid.
Reduction: The major product is the sulfide derivative.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)-4-methylbenzoate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The sulfonyl group plays a crucial role in this interaction, as it can form strong hydrogen bonds and electrostatic interactions with the target molecules.
Comparison with Similar Compounds
Methyl 3-amino-4-methylbenzoate: This compound is structurally similar but lacks the sulfonyl group.
Methyl 4-tert-butylbenzoate: This compound has a similar aromatic structure but lacks the sulfonamide functionality.
Uniqueness: Methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}-4-methylbenzoate is unique due to the presence of both the sulfonyl and ester groups, which confer distinct chemical and biological properties. The sulfonyl group enhances its ability to interact with biological targets, while the ester group provides additional reactivity for further functionalization.
Properties
IUPAC Name |
methyl 3-[(4-tert-butylphenyl)sulfonylamino]-4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-13-6-7-14(18(21)24-5)12-17(13)20-25(22,23)16-10-8-15(9-11-16)19(2,3)4/h6-12,20H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFZXMXAKXXCQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{[(4-isopropylphenyl)sulfonyl]amino}benzoate](/img/structure/B4286464.png)

![N-[4-({[(2,4-difluorophenyl)amino]carbonothioyl}amino)phenyl]-N-methylacetamide](/img/structure/B4286477.png)
![4-({[(2-methylphenyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4286481.png)

![3-[(anilinocarbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B4286492.png)
![2,4-dichloro-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B4286495.png)
![3-({[(3-acetylphenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4286501.png)
![N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]-2-[(1-METHYL-1H-IMIDAZOL-2-YL)SULFANYL]ACETAMIDE](/img/structure/B4286507.png)
![N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286510.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4286532.png)
![2-hydroxy-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}-2-phenylacetohydrazide](/img/structure/B4286535.png)
